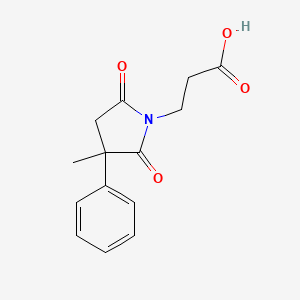

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a propanoic acid moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-phenylmaleimide with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

3-(2,5-Dioxo-3-phenylpyrrolidin-1-yl)propanoic acid: Lacks the methyl group at the 3-position of the pyrrolidine ring.

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)propanoic acid: Lacks the phenyl group at the 3-position of the pyrrolidine ring.

Uniqueness: 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid is unique due to the presence of both the methyl and phenyl groups, which may contribute to its distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Actividad Biológica

3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid, also known by its CAS number 1154909-50-8, has garnered attention in pharmacological research due to its diverse biological activities, particularly its anticonvulsant and antinociceptive properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound’s biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4, with a molecular weight of 261.27 g/mol. Its structure features a pyrrolidine ring with two carbonyl groups, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| CAS Number | 1154909-50-8 |

Anticonvulsant Activity

Recent studies have demonstrated significant anticonvulsant activity for this compound. A focused library of derivatives was synthesized and tested in animal models, specifically using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Key Findings:

- Compound Efficacy: The most promising derivative exhibited greater protection against seizures than valproic acid, a well-established anticonvulsant medication .

- Mechanism of Action: The proposed mechanism involves modulation of neuronal sodium channels and high-voltage activated L-type calcium channels, which are critical for neuronal excitability and seizure propagation .

Antinociceptive Properties

In addition to its anticonvulsant effects, this compound has shown potent antinociceptive properties in various pain models.

Research Insights:

- Pain Models Used: The compound was tested in the oxaliplatin-induced neuropathic pain model in mice, demonstrating significant analgesic effects .

- Comparative Analysis: Its antinociceptive effects were comparable to those of established analgesics, indicating potential for development as a therapeutic agent for pain management .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of the pyrrolidine-2,5-dione ring is essential but not strictly necessary for retaining biological activity. Variations in substituents on the phenyl ring also influenced potency and efficacy, suggesting avenues for further optimization in drug design .

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Anticonvulsant Screening in Mice:

- Methodology: Mice were administered the compound intraperitoneally before undergoing seizure induction via MES and scPTZ.

- Results: Significant reduction in seizure duration and frequency was observed compared to control groups.

-

Neuropathic Pain Model:

- Study Design: Mice subjected to oxaliplatin treatment to induce neuropathic pain were treated with varying doses of the compound.

- Outcome: A dose-dependent reduction in pain behavior was noted, supporting its potential as an analgesic.

Propiedades

IUPAC Name |

3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(10-5-3-2-4-6-10)9-11(16)15(13(14)19)8-7-12(17)18/h2-6H,7-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJOGIJWCDBDER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)CCC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.